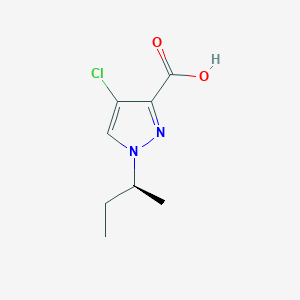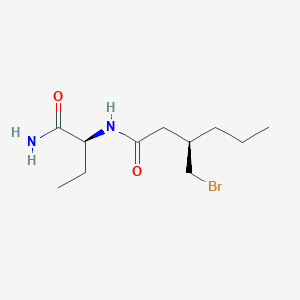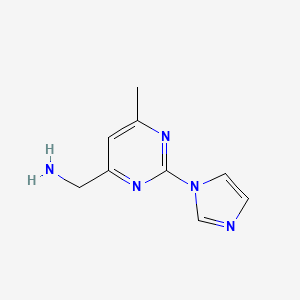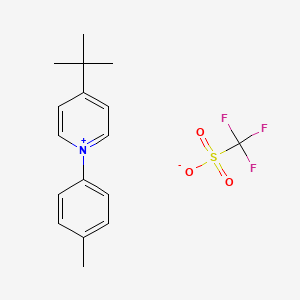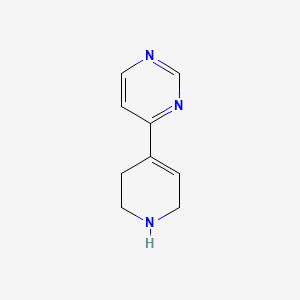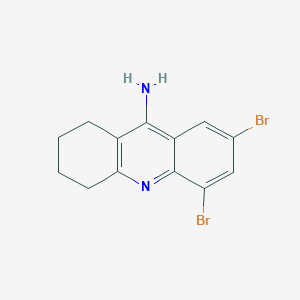
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine is an organic compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of tetrahydroacridine, which is a well-known cholinesterase inhibitor commonly used in pharmacological studies .
Méthodes De Préparation
The synthesis of 5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine involves several steps. One common method includes the bromination of 1,2,3,4-tetrahydroacridin-9-amine. The reaction typically occurs in the presence of bromine and a suitable solvent under controlled conditions to ensure selective bromination at the 5 and 7 positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The bromine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of dyes and pigments due to its brominated structure.
Mécanisme D'action
The mechanism of action of 5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with cholinesterase enzymes. By inhibiting these enzymes, the compound increases the concentration of acetylcholine at synapses, enhancing cholinergic function. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparaison Avec Des Composés Similaires
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine can be compared with other similar compounds such as:
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
9-Amino-1,2,3,4-tetrahydroacridine: A non-brominated analog that also serves as a cholinesterase inhibitor.
N-Acetyl-3,5-dibromo-L-tyrosine: A brominated compound with different biological activities.
The uniqueness of this compound lies in its specific bromination pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
560134-44-3 |
|---|---|
Formule moléculaire |
C13H12Br2N2 |
Poids moléculaire |
356.06 g/mol |
Nom IUPAC |
5,7-dibromo-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C13H12Br2N2/c14-7-5-9-12(16)8-3-1-2-4-11(8)17-13(9)10(15)6-7/h5-6H,1-4H2,(H2,16,17) |
Clé InChI |
JPAWCKLWCYDEPB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=C3C=C(C=C(C3=N2)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



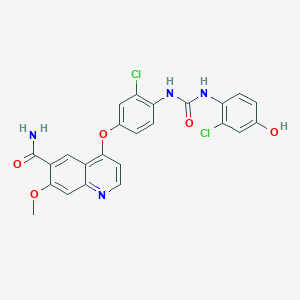

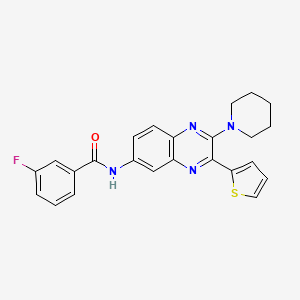
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride](/img/structure/B12928125.png)
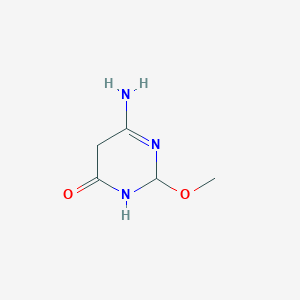
![N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine](/img/structure/B12928138.png)
![5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin](/img/structure/B12928144.png)
